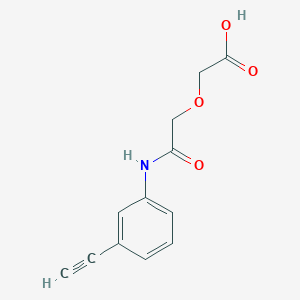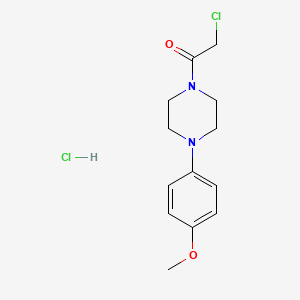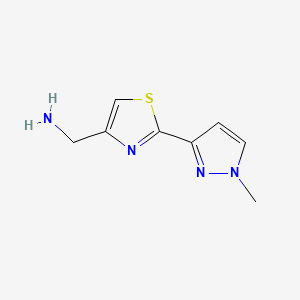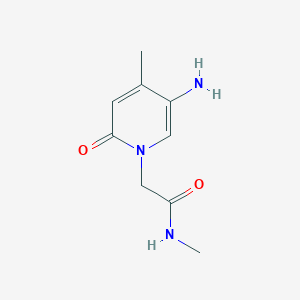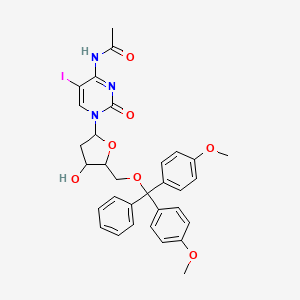
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrimidinone moiety, and multiple aromatic groups, making it an interesting subject for chemical and biological research.
Preparation Methods
The synthesis of N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves several steps:
Formation of the tetrahydrofuran ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the pyrimidinone moiety: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound.
Attachment of the aromatic groups: This step often involves the use of protecting groups to ensure selective reactions at specific sites.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Hydrolysis: Hydrolysis reactions can be used to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions.
Scientific Research Applications
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound’s ability to interact with biological molecules makes it useful for studying enzyme mechanisms and developing new drugs.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-chloro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: This compound has a chlorine atom instead of an iodine atom, which could affect its reactivity and biological activity.
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-bromo-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: This compound has a bromine atom instead of an iodine atom, which could also affect its properties.
N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: This compound has a fluorine atom instead of an iodine atom, which could lead to different reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C32H32IN3O7 |
|---|---|
Molecular Weight |
697.5 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H32IN3O7/c1-20(37)34-30-26(33)18-36(31(39)35-30)29-17-27(38)28(43-29)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-16,18,27-29,38H,17,19H2,1-3H3,(H,34,35,37,39) |
InChI Key |
DRFMTRYDEDWHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


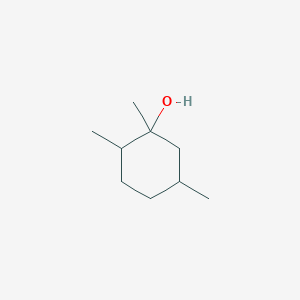
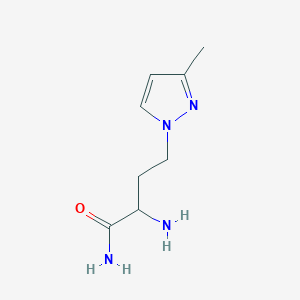
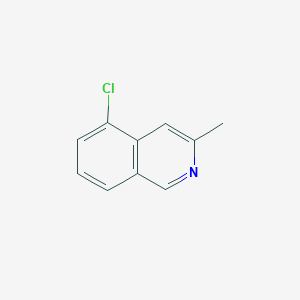
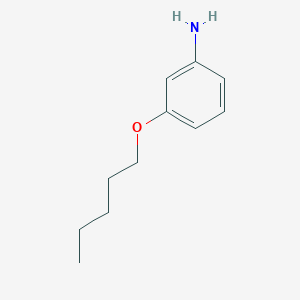
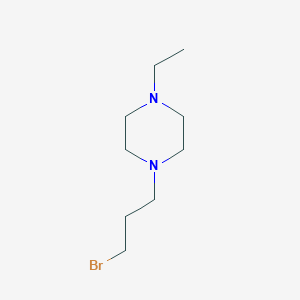
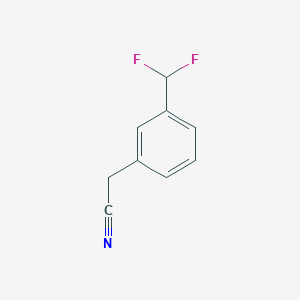
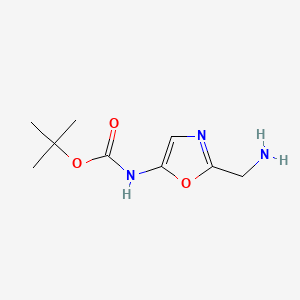
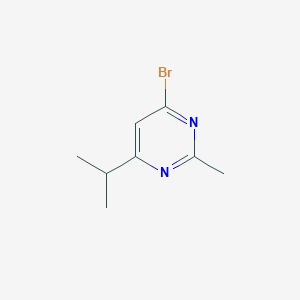
![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)
![Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B13639055.png)
